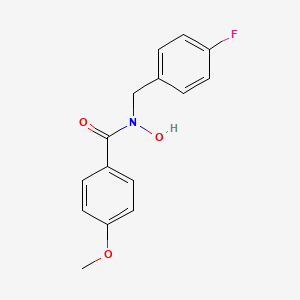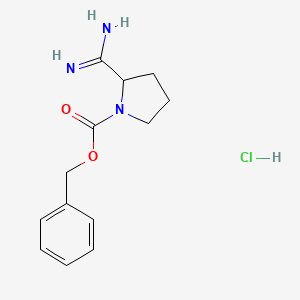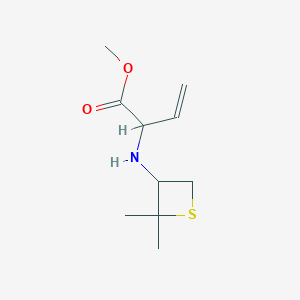
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate is a chemical compound with a unique structure that includes a thietane ring and an amino group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate typically involves the reaction of 2,2-dimethylthietane with an appropriate amino butenoate ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl2-((2,2-dimethylthietan-3-yl)amino)but-3-enoate include other thietane derivatives and amino butenoate esters. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
This compound is unique due to its specific combination of a thietane ring and an amino butenoate ester.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethylthietan-3-yl)amino]but-3-enoate |
InChI |
InChI=1S/C10H17NO2S/c1-5-7(9(12)13-4)11-8-6-14-10(8,2)3/h5,7-8,11H,1,6H2,2-4H3 |
InChI Key |
CQBZRRDQNHALLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(C=C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



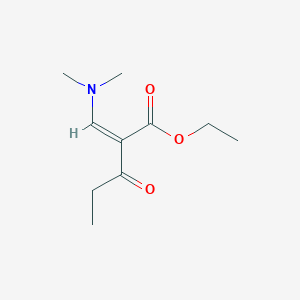
![4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025907.png)
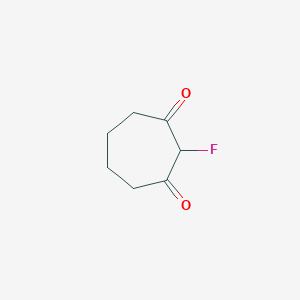
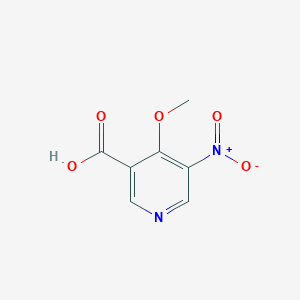

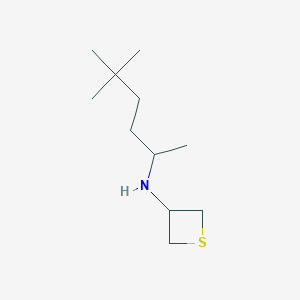
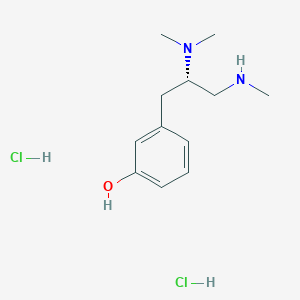
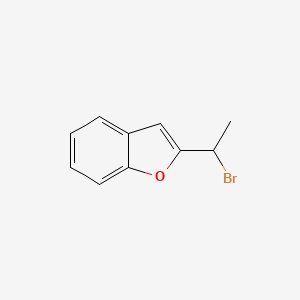

![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)

